![molecular formula C21H18N2O2 B5887044 N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer treatment. It was first discovered in the 1980s as a natural product produced by the plant Leptospermum scoparium, commonly known as Manuka. DMXAA has since been synthesized in the laboratory, and its anti-tumor properties have been thoroughly investigated.
Wirkmechanismus
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide's mechanism of action is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of interferons and other cytokines in response to viral and bacterial infections. This compound binds to a protein called cyclic GMP-AMP synthase (cGAS), which then activates the STING pathway and induces the production of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as TNF-α and IFN-α, which are involved in the immune response. It also increases the permeability of blood vessels in tumors, which can enhance the delivery of other anti-cancer drugs. This compound has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels in tumors. This can help to starve tumors of the nutrients they need to grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is that it has been extensively studied in preclinical models, and its anti-tumor effects have been well-documented. It has also been shown to have synergistic effects with other anti-cancer drugs, which can enhance its efficacy. However, one limitation of this compound is that it has not yet been approved for clinical use in humans. There is also some evidence to suggest that it may have toxic effects on normal cells, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of interest is in developing more potent and selective STING agonists, which could enhance its anti-tumor effects and reduce its toxicity. Another area of interest is in investigating the potential of this compound in combination with other immune checkpoint inhibitors, which could enhance its immune-stimulating effects. Finally, there is interest in developing new delivery methods for this compound, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity.
Synthesemethoden
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized in the laboratory using a multi-step process. The first step involves the condensation of 2-acetylbenzoic acid with 2,3-dimethylaniline to form 2-(2,3-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving acylation, cyclization, and oxidation.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including lung, breast, prostate, and colon cancer. This compound works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then stimulate the immune system to attack cancer cells.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13-6-3-10-17(14(13)2)22-19(24)12-23-18-11-5-8-15-7-4-9-16(20(15)18)21(23)25/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDULWFRMZOUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
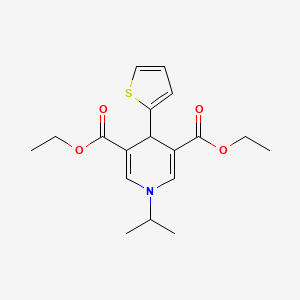
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
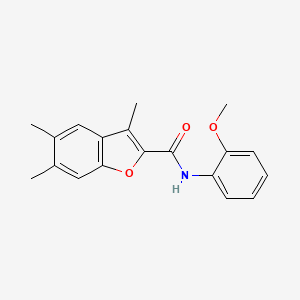
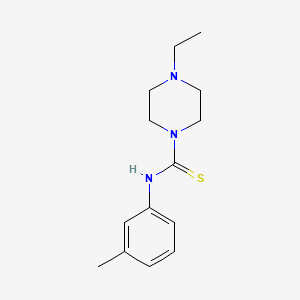
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
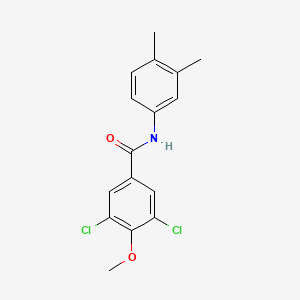
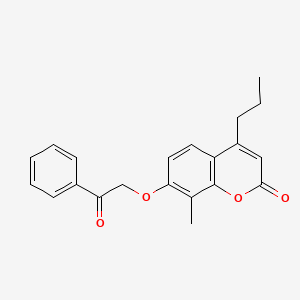
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)